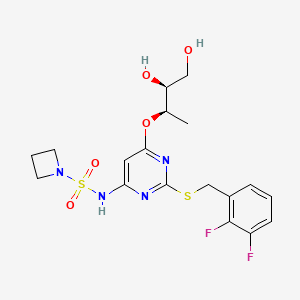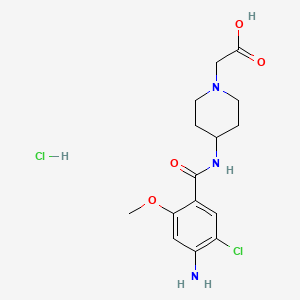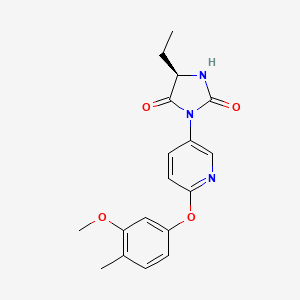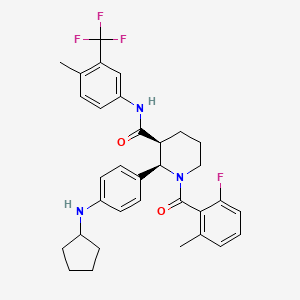
AZD-5069
概述
描述
AZD-5069 是一种有效的、选择性的针对人趋化因子 (C-X-C 基序) 受体 2 (CXCR2) 的拮抗剂。 该化合物已广泛研究其潜在的治疗应用,特别是在慢性阻塞性肺病 (COPD)、支气管扩张症和重症哮喘等炎症性疾病中 .
科学研究应用
作用机制
AZD-5069 通过选择性地结合和拮抗 CXCR2 受体发挥其作用。该受体参与中性粒细胞的趋化作用,中性粒细胞是一种在炎症中起关键作用的白细胞。通过阻断 CXCR2 受体,this compound 抑制中性粒细胞迁移到炎症部位,从而减少炎症反应。 该化合物的结合效力在各种物种中是一致的,包括人类、猴子、狗、大鼠和小鼠 .
类似化合物:
SB-656933: 另一种具有类似抗炎特性的 CXCR2 拮抗剂。
MK-7123: 一种 CXCR2 拮抗剂,研究其在治疗炎症性疾病中的潜力。
Danirixin: 一种选择性的 CXCR2 拮抗剂,在呼吸系统疾病中具有应用价值.
This compound 的独特性: this compound 由于其对 CXCR2 受体的高选择性和效力而脱颖而出。它在临床前和临床研究中显示出显着的疗效,特别是在减少中性粒细胞迁移和炎症方面。 其可逆结合和良好的药代动力学特征使其成为治疗应用的有希望的候选药物 .
生化分析
Biochemical Properties
AZD-5069 plays a significant role in biochemical reactions by inhibiting the activation of the CXCR2 receptor. This receptor is involved in the chemotactic process that regulates the migration of inflammatory cells to sites of injury or infection. This compound directly binds to CXCR2, preventing its activation by ligands such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GRO-α). This inhibition results in a decrease in cytosolic calcium levels, CD11b surface expression, adhesion, and chemotaxis of neutrophils . The compound’s binding potency is consistent across various species, including humans, cynomolgus monkeys, dogs, rats, and mice .
Cellular Effects
This compound exerts its effects on various cell types, particularly neutrophils, by inhibiting their chemotactic response to CXCR2 ligands. This inhibition reduces the migration of neutrophils to sites of inflammation, thereby decreasing the overall inflammatory response . In functional in vitro assays, this compound has been shown to inhibit ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . Additionally, this compound has demonstrated potential anti-tumor activity by inhibiting the proliferation of CXCR2-overexpressing tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its reversible binding to the CXCR2 receptor. This binding prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . This compound’s antagonist profile is characterized by its slowly reversible nature, with effects of time and temperature evident on its pharmacology and binding kinetics . The compound’s inhibition of CXCR2-mediated signaling results in reduced neutrophil chemotaxis, adhesion molecule expression, and calcium response curves .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied in various in vitro and in vivo models. This compound has been shown to maintain its inhibitory effects on neutrophil chemotaxis and adhesion over extended periods . In clinical studies, this compound demonstrated a sustained reduction in blood neutrophil counts in severe asthmatics over a 12-month treatment period, with the effects being reversible upon discontinuation of treatment . The compound’s pharmacokinetics indicate a half-life suitable for twice-daily dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, oral administration of this compound blocked inhaled lipopolysaccharide (LPS)-induced lung and blood neutrophilia at exposures aligned with its receptor potency . In a phase I/II study, this compound was administered to patients with metastatic castration-resistant prostate cancer (mCRPC) at doses up to 320 mg twice daily in combination with enzalutamide, showing no dose-limiting toxicity . Higher doses of this compound were associated with reversible neutropenia, an on-target effect of the compound .
Metabolic Pathways
This compound is partially metabolized via the cytochrome P450 enzyme CYP3A4. Co-administration with ketoconazole, a strong inhibitor of CYP3A4, resulted in a 2.1-fold increase in the area under the curve (AUC) and a 1.6-fold increase in the maximum concentration (C_max) of this compound . This interaction highlights the importance of considering potential drug-drug interactions when administering this compound. The compound’s pharmacokinetics are characterized by rapid absorption, with a time to maximum concentration of approximately 2 hours under fasting conditions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with the CXCR2 receptor. The compound’s receptor binding potency is similar across various species, including humans, cynomolgus monkeys, dogs, rats, and mice . In functional in vitro neutrophil assays, this compound inhibited ligand-induced cytosolic calcium increase, CD11b surface expression, adhesion, and chemotaxis at concentrations consistent with its binding potency . The compound’s pharmacokinetics indicate that less than 5% of the dose is excreted as the parent drug in the urine .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to the CXCR2 receptor on the cell surface. This interaction prevents the receptor’s activation by its ligands, thereby inhibiting downstream signaling pathways that mediate inflammatory responses and tumor cell proliferation . The compound’s slowly reversible nature and its effects on binding kinetics are evident in its antagonist profile, with insurmountable antagonism of calcium response curves observed in short incubation times .
准备方法
合成路线和反应条件: AZD-5069 的合成涉及多个步骤,包括关键中间体的形成及其后续反应。该化合物通过一系列化学反应合成,这些反应包括亲核取代、磺酰胺形成和嘧啶环构建。 反应条件通常涉及使用有机溶剂、控制温度和特定催化剂以确保高产率和纯度 .
工业生产方法: this compound 的工业生产遵循类似的合成路线,但在更大的规模上进行。该过程针对效率、成本效益和环境安全进行了优化。 这涉及使用大型反应器、连续流动系统和先进的纯化技术以批量生产该化合物 .
化学反应分析
反应类型: AZD-5069 经历各种化学反应,包括:
氧化: 该化合物可在特定条件下被氧化以形成氧化衍生物。
还原: 还原反应可以修饰分子中的官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 烷基卤化物和磺酰氯等试剂用于取代反应.
形成的主要产物: 这些反应形成的主要产物包括 this compound 的各种衍生物,这些衍生物可能具有不同的药理特性和潜在的治疗应用 .
相似化合物的比较
SB-656933: Another CXCR2 antagonist with similar anti-inflammatory properties.
MK-7123: A CXCR2 antagonist studied for its potential in treating inflammatory diseases.
Danirixin: A selective CXCR2 antagonist with applications in respiratory diseases.
Uniqueness of AZD-5069: this compound stands out due to its high selectivity and potency for the CXCR2 receptor. It has shown significant efficacy in preclinical and clinical studies, particularly in reducing neutrophil migration and inflammation. Its reversible binding and favorable pharmacokinetic profile make it a promising candidate for therapeutic applications .
属性
IUPAC Name |
N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[(2R,3S)-3,4-dihydroxybutan-2-yl]oxypyrimidin-4-yl]azetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O5S2/c1-11(14(26)9-25)29-16-8-15(23-31(27,28)24-6-3-7-24)21-18(22-16)30-10-12-4-2-5-13(19)17(12)20/h2,4-5,8,11,14,25-26H,3,6-7,9-10H2,1H3,(H,21,22,23)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZECRCLSIGFCIO-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](CO)O)OC1=NC(=NC(=C1)NS(=O)(=O)N2CCC2)SCC3=C(C(=CC=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878385-84-3 | |
| Record name | AZD-5069 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878385843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5069 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[2-[[(2,3-Difluorophenyl)methyl]thio]-6-{[(1R,2S)-2,3-dihydroxy-1-methylpropyl]oxy}-4-pyrimidinyl]-1-azetidinesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5069 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ADT8JXB9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)


